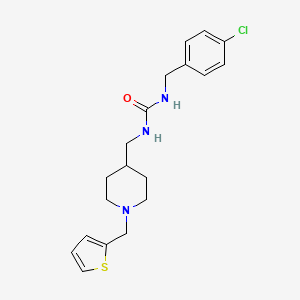

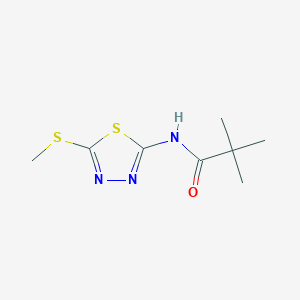

![molecular formula C17H22N2O2 B2945695 2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide CAS No. 1020252-25-8](/img/structure/B2945695.png)

2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Actions of Cyclohexyl- and Phenyl-Alkylamines

Research comparing the pharmacological actions of cyclohexyl derivatives to their phenyl analogues reveals that cyclohexyl derivatives exhibit less central nervous system stimulant activity than their phenyl counterparts. These studies also show the potential of cyclohexyl derivatives as volatile vasoconstrictor agents due to their peripheral vasoconstrictor activity and lack of histological damage upon inhalation or injection in animal models (McLean, Fellows, & Macko, 1950).

Isoxazole Derivatives as Muscle Relaxants

The synthesis and evaluation of N-substituted isoxazole derivatives, including 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, have shown selective muscle relaxant and anticonvulsant activities. This study highlights the structural relationship between these compounds and their pharmacological effects, emphasizing the importance of the 3-amino and isoxazolyl 5-amino group's substituents on their activity (Tatee et al., 1986).

Selective Androgen Receptor Modulator (SARM) Pharmacokinetics

The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats, which is a propanamide derivative, have been studied, demonstrating low clearance, moderate volume of distribution, and extensive metabolism. Such studies are crucial for understanding the pharmacokinetic characteristics and metabolic profiles that contribute to the efficacy and safety of these compounds in preclinical development (Wu et al., 2006).

Antimicrobial Activity of Sulfonamide Derivatives

A study on the synthesis and antimicrobial activity of novel sulfonamide derivatives, including those with cyclohexylidene methylamino moieties, indicates significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria and fungi. This research underscores the importance of structural modification in enhancing antimicrobial efficacy (Ghorab et al., 2017).

Mechanism of Action

Target of Action

The compound “2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide” is a versatile material with potential applications in scientific research. It is suggested that this compound may bind with high affinity to multiple receptors , which could be helpful in developing new therapeutic agents.

Mode of Action

The compound’s unique structure offers a wide range of possibilities for studying various biological processes.

Biochemical Pathways

The compound may affect various biochemical pathways. Indole derivatives, which share a similar structure with the compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The compound’s action at the molecular and cellular levels could lead to various effects. For instance, it has been suggested that the compound could have anti-inflammatory, analgesic, and anticancer properties. These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment.

properties

IUPAC Name |

2-methyl-N-[2-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-16-7-5-4-6-15(16)18-13-8-12(3)9-14(20)10-13/h4-7,10-12,18H,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMJDQRTCQBHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=CC=C2NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)